

# 6-(Trifluoromethyl)pyridazine-3-carboxylic acid physical properties

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## Compound of Interest

Compound Name: 6-(Trifluoromethyl)pyridazine-3-carboxylic acid

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An In-Depth Technical Guide to the Physical Properties of **6-(Trifluoromethyl)pyridazine-3-carboxylic Acid**

## Introduction: A Modern Building Block in Medicinal Chemistry

**6-(Trifluoromethyl)pyridazine-3-carboxylic acid** is a heterocyclic building block of significant interest to researchers in drug discovery and development. Its structure, which combines a pyridazine core, a carboxylic acid functional group, and a trifluoromethyl moiety, offers a unique confluence of physicochemical properties that are highly sought after in the design of novel therapeutic agents. The pyridazine ring serves as a versatile scaffold and bioisostere for other aromatic systems, often enhancing aqueous solubility.<sup>[1]</sup> The trifluoromethyl group is a powerful modulator of electronic properties and metabolic stability, known to increase lipophilicity and binding affinity.<sup>[2][3][4]</sup> Finally, the carboxylic acid group provides a crucial handle for forming salts or engaging in hydrogen bond interactions with biological targets.

This guide provides a comprehensive overview of the core physical properties of **6-(Trifluoromethyl)pyridazine-3-carboxylic acid**, details authoritative experimental protocols for their determination, and discusses the implications of these properties in the context of modern medicinal chemistry.

## Core Physicochemical Properties

The fundamental physical and chemical characteristics of a compound are the primary determinants of its behavior in both chemical and biological systems. For **6-(Trifluoromethyl)pyridazine-3-carboxylic acid**, these properties provide a baseline for its application as a synthetic intermediate and a fragment in drug design.

Property	Value / Description	Source(s)
CAS Number	1192155-05-7	[5][6][7][8]
Molecular Formula	C <sub>6</sub> H <sub>3</sub> F <sub>3</sub> N <sub>2</sub> O <sub>2</sub>	[5][6][9]
Molecular Weight	192.10 g/mol	[5]
Appearance	Off-white to brown solid/powder	[10]
Melting Point	Data not consistently available; similar structures suggest >200 °C	
Boiling Point	Not applicable; likely to decompose at high temperatures	
pKa	Not experimentally determined in available literature; predicted to be acidic due to the carboxylic acid group, influenced by the electron-withdrawing CF <sub>3</sub> group.	
Solubility	Sparingly soluble in water; solubility is pH-dependent. Soluble in organic solvents like DMSO.	[11]
Predicted XlogP	0.6	[9]

## Structure-Property Relationship Analysis

The observed properties of **6-(Trifluoromethyl)pyridazine-3-carboxylic acid** are a direct consequence of its unique molecular architecture. Understanding the contribution of each component is critical for predicting its behavior and rationally designing new molecules.

- The Trifluoromethyl (CF<sub>3</sub>) Group:** This group is strongly electron-withdrawing due to the high electronegativity of fluorine atoms.[4] [12] This has two major effects. First, it increases the acidity of the carboxylic acid proton (lowering the pKa) compared to a non-fluorinated analogue. Second, it significantly increases the molecule's lipophilicity (as indicated by the Hansch  $\pi$  value of +0.88 for a CF<sub>3</sub> group), which can enhance membrane permeability and binding to hydrophobic pockets in target proteins.[4] Furthermore, the C-F bond is exceptionally strong, making the CF<sub>3</sub> group highly resistant to metabolic degradation, a property that can improve a drug candidate's half-life.[4]
- The Pyridazine Ring:** As a nitrogen-containing heterocycle, the pyridazine ring itself can influence a molecule's properties. It can act as a hydrogen bond acceptor and engage in  $\pi$ - $\pi$  stacking interactions.[1] The presence of the two adjacent nitrogen atoms tends to increase aqueous solubility compared to a corresponding benzene ring, a valuable trait in drug design. Pyridazine and its derivatives are common scaffolds in compounds with anti-inflammatory and anticancer activities.[13][14]
- The Carboxylic Acid Group:** This functional group is the primary determinant of the compound's acidic nature. It provides a site for ionization, making the compound's solubility highly dependent on pH.[15] At pH values above its pKa, the carboxylate anion will predominate, generally leading to increased aqueous solubility. This group is also a key pharmacophoric feature, capable of forming strong hydrogen bonds or ionic interactions with amino acid residues in a protein's active site.

## Experimental Determination of Key Physical Properties

Accurate experimental data is the gold standard in drug development. The following sections detail robust, self-validating protocols for determining the most critical physical properties of **6-(Trifluoromethyl)pyridazine-3-carboxylic acid**.

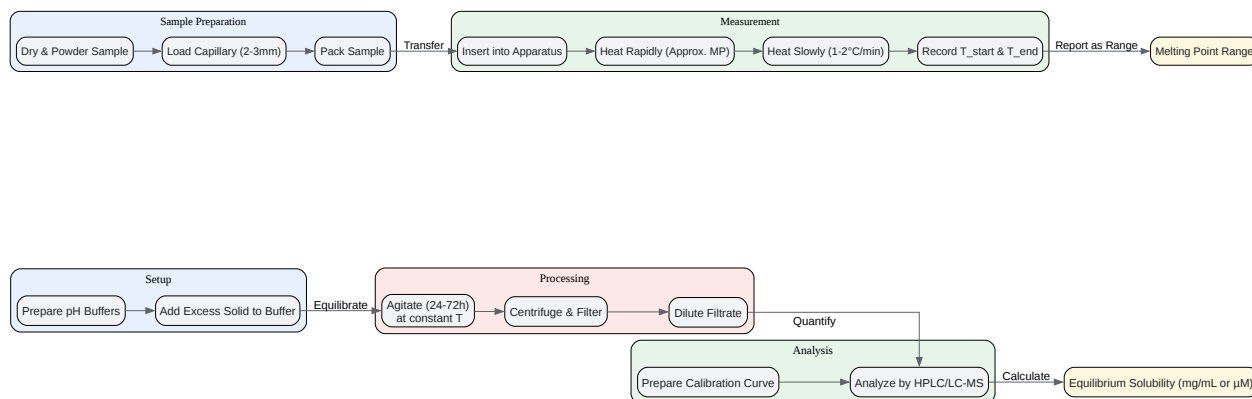
## Melting Point Determination via Capillary Method

The melting point is a fundamental indicator of a solid compound's purity. Pure crystalline substances exhibit a sharp melting range (typically 0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.

Methodology:

- **Sample Preparation:** Ensure the compound is completely dry and finely powdered.[16] Load a small amount (2-3 mm height) into a glass capillary tube (one end sealed) by tapping the open end into the sample pile.[17]
- **Packing:** Compact the sample into the sealed end of the tube by tapping it on a hard surface or by dropping it through a long glass tube.[17] Proper packing prevents shrinking during heating, which could be mistaken for melting.[17]
- **Apparatus Setup:** Insert the capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp or DigiMelt).[17]
- **Approximate Determination (Optional but Recommended):** If the melting point is unknown, perform a rapid heating run (10-20 °C/minute) to find an approximate range.[18]
- **Accurate Determination:** Using a fresh sample, set the starting temperature to ~15-20 °C below the approximate melting point.[17] Heat at a slow, controlled rate (1-2 °C/minute).[18]
- **Data Recording:** Record the temperature at which the first drop of liquid appears ( $T_1$ ) and the temperature at which the last solid crystal melts ( $T_2$ ). The melting range is reported as  $T_1 - T_2$ .

Causality: A slow heating rate is crucial to ensure the sample and thermometer are in thermal equilibrium, providing an accurate reading. A small, well-packed sample ensures uniform heat transfer throughout the material.[17]



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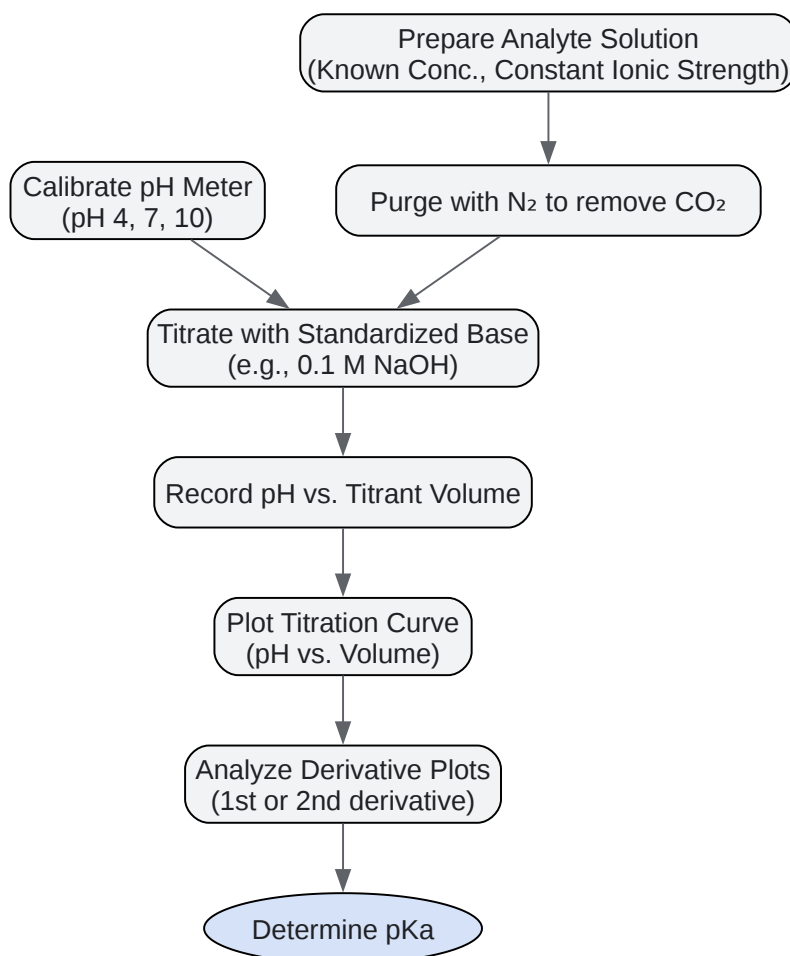
Caption: Workflow for Thermodynamic Solubility Assay.

## pKa Determination via Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a drug candidate, it governs the degree of ionization at a given pH, which profoundly impacts solubility, absorption, and receptor binding. Potentiometric titration is a high-

precision technique for its determination. [19] Methodology:

- **System Calibration:** Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements. [20]2. **Sample Preparation:** Accurately weigh and dissolve the compound in high-purity water to create a solution of known concentration (e.g., 1 mM). [20]A co-solvent like methanol may be used if solubility is very low, but this will yield an apparent pKa specific to that solvent system. [19]Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl. [20]3. **Titration Setup:** Place the solution in a jacketed vessel at a constant temperature. Purge with an inert gas (e.g., nitrogen or argon) to remove dissolved CO<sub>2</sub>, which can interfere with the titration of weak acids. [20][21]4. **Titration:** Place the calibrated pH electrode and a titrant delivery tube into the solution. Add a standardized titrant (e.g., 0.1 M NaOH for an acid) in small, precise increments.
- **Data Acquisition:** Record the pH of the solution after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.
- **Data Analysis:** Plot the pH versus the volume of titrant added. The pKa is the pH at which the acid is half-neutralized. This point corresponds to the midpoint of the steepest part of the titration curve. More accurately, it can be determined from the inflection point of a first-derivative plot ( $\Delta\text{pH}/\Delta V$  vs.  $V$ ) or the peak of a second-derivative plot. [21] **Causality:** Removing dissolved CO<sub>2</sub> is critical because it forms carbonic acid, which would be titrated alongside the target compound, leading to inaccurate results. [19]Maintaining constant ionic strength minimizes changes in activity coefficients during the titration. Performing multiple titrations ensures the reliability and reproducibility of the result. [20]



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Caption: Workflow for pKa Determination by Potentiometric Titration.

## Implications for Drug Discovery and Development

The physical properties of **6-(Trifluoromethyl)pyridazine-3-carboxylic acid** are not merely academic data points; they are critical predictors of its utility and potential challenges in a drug development pipeline.

- **Solubility and Absorption:** The compound's low intrinsic solubility, typical for planar aromatic structures, is a key parameter. However, its acidic nature means that solubility can be significantly increased at pH values above its pKa, such as in the intestine. This pH-dependent solubility is a critical factor for oral absorption and bioavailability.
- **pKa and Target Engagement:** The degree of ionization, governed by the pKa, affects how the molecule interacts with its biological target. A carboxylic acid might need to be in its charged carboxylate form to form a salt bridge with a positively charged residue (like arginine or lysine) in a protein's active site.
- **Lipophilicity and Permeability:** The XlogP value of 0.6 suggests a relatively balanced lipophilicity. The trifluoromethyl group contributes to this, enhancing the molecule's ability to partition into lipid membranes, a prerequisite for passive diffusion across cellular barriers. [2][4] This balance is crucial; molecules that are too hydrophilic may not cross membranes, while those that are too lipophilic can have poor aqueous solubility and be prone to non-specific binding.

## Conclusion

**6-(Trifluoromethyl)pyridazine-3-carboxylic acid** represents a sophisticated chemical scaffold whose physical properties are a direct result of the interplay between its trifluoromethyl, pyridazine, and carboxylic acid components. Its balanced lipophilicity, pH-dependent solubility, and metabolic stability make it an attractive starting point for the synthesis of advanced drug candidates. A thorough understanding and precise experimental determination of its core properties, as outlined in this guide, are essential for any research scientist or drug development professional seeking to leverage this potent building block in the creation of next-generation therapeutics.

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